molecular formula C7H16ClN B2362846 (2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride CAS No. 2418594-87-1

(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride

Cat. No.: B2362846
CAS No.: 2418594-87-1
M. Wt: 149.66
InChI Key: SEULUUQPLRPYQF-UOERWJHTSA-N
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Description

(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride, also known as (R,S)-2-ethyl-5-methylpyrrolidine hydrochloride, is a chemical compound used in scientific research. It is a chiral molecule, meaning that it has two possible mirror-image forms that are not superimposable. The (2R,5S) form is the one that is commonly used in research.

Scientific Research Applications

Pharmacological Profiles and Potential Uses

  • 5-HT2A Receptor Antagonist : (2R,5S)-2-Ethyl-5-methylpyrrolidine hydrochloride's derivative, R-96544, shows potent and competitive activity as a 5-HT2A receptor antagonist. This suggests potential therapeutic applications in conditions influenced by serotonin receptors, such as mood disorders or schizophrenia (Ogawa et al., 2002).

  • Pancreatitis Treatment : The compound and its active metabolite R-96544 have demonstrated effectiveness in inhibiting the progression of acute and chronic pancreatitis in experimental models. This indicates a potential role in the treatment of pancreatitis (Ogawa et al., 2005).

  • Antithrombotic Properties : Derivatives of this compound have shown promise as antithrombotic agents, with potent antiaggregatory effects on platelet aggregation, suggesting potential use in preventing thrombotic conditions (Tanaka et al., 2000).

  • PET Imaging Ligand for 5-HT2A Receptors : A derivative, MPM, labeled with carbon-11, has been used in PET studies to image 5-HT2A receptors in the brain, which could be valuable in studying neuropsychiatric disorders (Kumar et al., 2006).

  • Synthesis of Enantiopure Pyrrolidines : The compound has been used in the synthesis of enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines, which have applications in the synthesis of complex organic molecules (Wang et al., 2007).

  • Biotransformations in Organic Synthesis : This compound and related pyrrolidine dicarboxamides have been used in biotransformation processes, demonstrating utility in the scalable preparation of pyrroline-fused diazepin-11(5H)-one compounds and aza-nucleoside analogues (Chen et al., 2012).

  • Neuroprotective Effects in Excitotoxic Neuronal Death : The compound's derivative, aminopyrrolidine-2R,4R-dicarboxylated, has shown neuroprotective effects against excitotoxic neuronal degeneration, indicating potential applications in neurodegenerative diseases (Battaglia et al., 1998).

Properties

IUPAC Name

(2R,5S)-2-ethyl-5-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7-5-4-6(2)8-7;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEULUUQPLRPYQF-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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